molecular formula C14H17NO4S B2848209 2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034456-78-3

2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No. B2848209
CAS RN: 2034456-78-3
M. Wt: 295.35
InChI Key: AJHPNMYZPSPHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone, also known as BDAE, is a compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels can lead to improved cognitive function and a reduction in symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to increase the levels of dopamine and norepinephrine in the brain. Physiologically, it has been shown to improve cognitive function and reduce symptoms of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone in lab experiments is its ability to selectively inhibit the reuptake of dopamine and norepinephrine without affecting other neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognitive function. However, one limitation is that this compound has not been extensively studied in vivo, so its effects on the whole organism are not well understood.

Future Directions

There are several future directions for research on 2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of interest is its potential use as a tool for studying the effects of dopamine and norepinephrine on behavior and cognitive function. Additionally, further research is needed to fully understand the effects of this compound on the whole organism and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves the reaction between 2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane and benzyl chloroformate in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate to obtain the final product, this compound.

Scientific Research Applications

2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the release of neurotransmitters, specifically dopamine and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c16-14(9-19-8-11-4-2-1-3-5-11)15-7-13-6-12(15)10-20(13,17)18/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPNMYZPSPHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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